2-(Aminomethyl)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

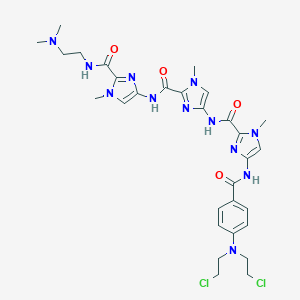

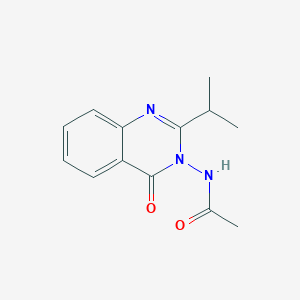

2-(Aminomethyl)pyridin-3-amine, also known as 2-Picolylamine, is a chemical compound with the empirical formula C6H8N2 .

Synthesis Analysis

The synthesis of 2-(Aminomethyl)pyridin-3-amine involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . It can also be produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction .Molecular Structure Analysis

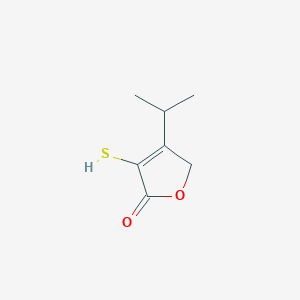

The molecular structure of 2-(Aminomethyl)pyridin-3-amine consists of a pyridine ring with an aminomethyl group attached to the second carbon atom and an amine group attached to the third carbon atom .Chemical Reactions Analysis

2-(Aminomethyl)pyridin-3-amine can form copper (II) complexes containing various anions . It can also react efficiently with various functional group-containing arylboronic acids .Physical And Chemical Properties Analysis

2-(Aminomethyl)pyridin-3-amine is a liquid at room temperature with a refractive index of 1.544 . It has a boiling point of 82-85 °C/12 mmHg and a density of 1.049 g/mL at 25 °C .科学的研究の応用

Medicine: Anticancer Agents

2-(Aminomethyl)pyridin-3-amine has been explored for its potential in creating anticancer agents. Pyridine scaffolds, like this compound, are integral in synthesizing new agents targeting tubulin-microtubule systems, which are crucial in cancer cell division . The compound’s derivatives have shown cytotoxic properties against tumor cells, making it a valuable asset in oncological research.

Agriculture: Pesticide Synthesis

In agriculture, 2-(Aminomethyl)pyridin-3-amine serves as a precursor for synthesizing compounds with pesticidal properties. Its derivatives can be designed to target specific pests or diseases affecting crops, contributing to the development of more effective and targeted agricultural chemicals .

Materials Science: Ionic Liquids and Complexes

The compound is used in materials science as a precursor for synthesizing various ionic liquids and as a chelating ligand in the formation of metal complexes . These applications are crucial in developing new materials with specific electrical, magnetic, or catalytic properties.

Environmental Science: Adsorption and Remediation

In environmental science, derivatives of 2-(Aminomethyl)pyridin-3-amine are utilized in adsorption processes to remove heavy metals and other contaminants from water sources . This application is vital for water treatment and environmental remediation efforts.

Biochemistry: Enzyme Inhibition

Biochemically, the compound is involved in the synthesis of enzyme inhibitors. These inhibitors can regulate biological pathways and are used in studying disease mechanisms or as potential therapeutic agents .

Pharmacology: Drug Development

Pharmacologically, 2-(Aminomethyl)pyridin-3-amine is a key intermediate in drug development. Its structure is found in various pharmaceuticals, and its derivatives are used to create pharmacophores against diverse biological targets .

Chemical Synthesis: Heterocyclic Compound Formation

In chemical synthesis, this compound is employed in multicomponent reactions to create heterocyclic compounds, which are foundations for many drugs and industrial chemicals .

Analytical Chemistry: Chromatography and Spectroscopy

Lastly, in analytical chemistry, 2-(Aminomethyl)pyridin-3-amine derivatives are used in chromatography and spectroscopy as standards or reagents to analyze and quantify chemical substances .

作用機序

Target of Action

It is known that similar compounds, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities . These compounds act against organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or function of the target organisms .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways in target organisms, leading to their inhibition .

Pharmacokinetics

The physicochemical properties of the compound, such as its density (1049 g/mL at 25 °C) , may influence its bioavailability.

Result of Action

It is known that similar compounds can exhibit antitrypanosomal and antiplasmodial activities , suggesting that 2-(Aminomethyl)pyridin-3-amine may have similar effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(aminomethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMQCKCNKPZZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579902 |

Source

|

| Record name | 2-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)pyridin-3-amine | |

CAS RN |

144288-50-6 |

Source

|

| Record name | 2-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)